2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Comprehensive Technical Guide
2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with hydroxyl, methyl, and carboxylic acid functional groups. This guide provides an in-depth analysis of its chemical properties, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, it explores potential synthetic pathways, chemical reactivity, and areas of application, particularly in medicinal chemistry and materials science. Safety and handling protocols are also outlined. The document consolidates available data to serve as a foundational resource for professionals engaged in research and development involving this molecule.
Chemical Identity and Structure
2-Hydroxy-4-methylthiazole-5-carboxylic acid is a multifaceted molecule whose properties are dictated by the interplay of its constituent functional groups. Its unique arrangement makes it a subject of interest in synthetic and medicinal chemistry.[1]
1.1. Identifiers and Nomenclature
The compound is systematically identified by several key descriptors essential for database searches and regulatory compliance.
| Identifier | Value |
| CAS Number | 875237-46-0[2][3][4] |
| IUPAC Name | 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2][4] |
| Molecular Formula | C₅H₅NO₃S[2][4] |
| Molecular Weight | 159.17 g/mol [2][4] |
| Canonical SMILES | CC1=C(SC(=O)N1)C(=O)O[2] |
| InChI Key | NVHAAIMFHOSMHD-UHFFFAOYSA-N[2][4] |
1.2. Structural Elucidation and Tautomerism
The nominal "2-hydroxy" form of the molecule exists in a tautomeric equilibrium with its keto form, 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. This keto-enol tautomerism is a critical feature of 2-hydroxythiazoles and significantly influences the compound's reactivity, stability, and spectroscopic signature.[5][6][7] The equilibrium can be influenced by factors such as solvent polarity and pH.[5] The IUPAC name "4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid" reflects the predominance or stability of the keto tautomer.[2][4]
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical and Spectroscopic Properties
2.1. Computed Physicochemical Data
Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological systems. The following properties have been computationally predicted.
| Property | Value | Source |
| Molecular Weight | 159.17 g/mol | PubChem[4] |
| Monoisotopic Mass | 158.99901420 Da | PubChem[4] |
| XLogP3 | 0.4 | PubChem[4] |
| Topological Polar Surface Area | 91.7 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
2.2. Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not widely published, typical chemical shifts and absorption bands can be predicted based on its functional groups.
-
¹H NMR Spectroscopy:
-
-COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region, characteristic of a carboxylic acid proton.[8] This signal would disappear upon D₂O exchange.
-
-CH₃ Protons: A singlet corresponding to the methyl group protons would likely appear in the 2-3 ppm range.
-
-NH Proton (Keto form): A broad singlet associated with the amide proton would be observable, with its chemical shift influenced by solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): Expected to resonate in the 160-180 ppm range.[8]
-
Thiazole Ring Carbons: The carbons of the heterocyclic ring would appear at distinct chemical shifts, influenced by the attached substituents and the tautomeric form. The C=O carbon in the keto form would be highly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band from 2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. An additional C=O stretch for the keto tautomer's lactam group would also be present.
-
C=N and C=C Stretches: Absorptions corresponding to the thiazole ring's double bonds would be observed in the 1500-1650 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 159.
-
Common fragmentation patterns would include the loss of OH (M-17) and COOH (M-45).[8]
-
Synthesis and Reactivity
3.1. Synthetic Approaches
The synthesis of substituted thiazole-5-carboxylic acids can be achieved through several established organic chemistry methodologies. A common and effective strategy is the Hantzsch thiazole synthesis or variations thereof.
Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.
Exemplary Protocol: Hantzsch-Type Synthesis This protocol outlines a general pathway for obtaining the core structure, which can then be modified to yield the target compound.
-
Cyclocondensation: React a suitable thioamide (like thiourea) with an α-halocarbonyl compound bearing an ester group (such as ethyl 2-chloroacetoacetate). This reaction typically proceeds in a solvent like ethanol to form the thiazole ring, yielding an intermediate like ethyl 2-amino-4-methylthiazole-5-carboxylate.[9][10]
-
Hydrolysis: The resulting ester intermediate is then hydrolyzed, usually under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the 2-amino-4-methylthiazole-5-carboxylic acid.
-
Functional Group Transformation: The amino group at the C2 position can be converted to a hydroxyl group. This is often accomplished via a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite source (e.g., NaNO₂) in strong acid, followed by decomposition of the diazonium salt in water.
3.2. Chemical Reactivity
The reactivity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid is governed by its three primary functional groups:
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and formation of amides.[2] It also allows the molecule to act as an acid.[1]
-
2-Hydroxy/2-Oxo Group: The tautomeric nature of this position is key. The hydroxyl (enol) form can act as a nucleophile. The keto (amide) form has an acidic N-H proton and can undergo reactions at the adjacent nitrogen.
-
Thiazole Ring: The heterocyclic ring is aromatic and can undergo electrophilic substitution, although the ring is generally electron-deficient. The positions for substitution are directed by the existing functional groups.
Applications and Research Interest
Thiazole derivatives are prevalent in pharmacologically active compounds. The structural motifs present in 2-Hydroxy-4-methylthiazole-5-carboxylic acid suggest its utility as a versatile building block or scaffold in drug discovery.
-
Medicinal Chemistry: Thiazole rings are core components of numerous drugs, valued for their ability to engage in hydrogen bonding and their metabolic stability. This compound could serve as a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][11] Research has pointed to potential antimicrobial and antioxidant properties for the compound itself, though further investigation is required.[2]
-
Agrochemicals: The thiazole moiety is also found in various pesticides and herbicides, suggesting potential applications in the agrochemical industry.[1]
-
Material Science: Heterocyclic compounds are often explored as ligands for metal complexes or as components in functional organic materials.
Safety and Handling
As a laboratory chemical, 2-Hydroxy-4-methylthiazole-5-carboxylic acid requires careful handling to minimize exposure and risk.
5.1. GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
5.2. Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
References
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PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]
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ResearchGate. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
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PubChem. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183. Available at: [Link]
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ResearchGate. The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
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PubChemLite. 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S). Available at: [Link]
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NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]
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ResearchGate. (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Available at: [Link]
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NIH. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Available at: [Link]
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Fisher Scientific. (2010, April 9). SAFETY DATA SHEET. Available at: [Link]
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PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
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MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
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ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available at: [Link]
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Pearson. Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Available at: [Link]
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